molecular formula C13H12BFO3 B1333756 2-Benzyloxy-5-fluorophenylboronic acid CAS No. 779331-47-4

2-Benzyloxy-5-fluorophenylboronic acid

Cat. No. B1333756
M. Wt: 246.04 g/mol
InChI Key: ULIJNMCAPASXHA-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-fluorophenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their versatile reactivity and applications in organic synthesis and medicinal chemistry. Phenylboronic acids and their derivatives, such as benzoxaboroles, have been extensively studied due to their unique properties, including the ability to form reversible covalent bonds with diols and their biological activity .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives can involve various strategies, including palladium-catalyzed reactions. For instance, palladium-catalyzed cascade reactions of chalcones with arylboronic acids have been demonstrated to construct complex molecular skeletons with high selectivity . Additionally, the synthesis of benzoxaboroles can be achieved through halogen-lithium exchange reactions followed by silylation or boronation . These methods highlight the synthetic versatility of phenylboronic acid derivatives and their potential for generating a wide array of functionalized compounds.

Molecular Structure Analysis

Phenylboronic acids can undergo tautomeric rearrangements to form cyclic structures such as benzoxaboroles. X-ray analyses have revealed diverse solid-state molecular structures ranging from planar open forms to twisted conformers and cyclic derivatives . The molecular structure of these compounds can significantly influence their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of phenylboronic acids with various reagents can lead to the formation of different products. For example, the reaction with secondary amines can yield substituted benzoxaboroles or complexed boroxins depending on the amine's structure . Furthermore, the reaction of o-formylphenylboronic acid with morpholine results in the formation of a benzoxaborole with a typical hydrogen-bonded dimer motif in the solid state . These reactions underscore the diverse reactivity of phenylboronic acid derivatives and their potential for creating novel compounds with unique properties.

Physical and Chemical Properties Analysis

Phenylboronic acids and their derivatives exhibit a range of physical and chemical properties that can be fine-tuned by modifying their molecular structure. For instance, the introduction of fluorine atoms or phenyl groups can enhance the Lewis acidity of benzoxaboroles . The physical properties, such as solubility and stability, can also be influenced by the presence of different functional groups. Moreover, the ability of these compounds to bind diols makes them valuable as molecular receptors for sugars and glycoconjugates .

Scientific Research Applications

Anticancer Potential

  • Antiproliferative Effects in Cancer Cells: 2-Benzyloxy-5-fluorophenylboronic acid derivatives, specifically phenylboronic acid and benzoxaborole derivatives, have been observed to possess antiproliferative properties against various cancer cell lines, including ovarian cancer cells. These compounds induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Psurski et al., 2018).

Synthetic Chemistry Applications

  • Synthesis of Benzonaphthyridin-5-ones: Utilizing 2-fluorophenylboronic acid in microwave-assisted Suzuki cross-coupling reactions has led to the efficient synthesis of benzonaphthyridin-5-ones, highlighting its role in facilitating complex chemical syntheses (Cailly et al., 2006).

Antimicrobial Activity

  • Antimicrobial Properties: A variety of phenylboronic acid and benzoxaborole derivatives, including 2-benzyloxy-5-fluorophenylboronic acid, have been evaluated for antimicrobial activity. Benzoxaboroles in particular demonstrate higher biological activity against a range of microbial species (Adamczyk-Woźniak et al., 2012).

Fluorescence Probing and Imaging

  • Fluorescent Probe Development: The compound has been used in the development of novel near-infrared fluorescent probes, particularly for the detection of benzoyl peroxide in real samples and imaging in living cells and zebrafish (Tian et al., 2017).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(5-fluoro-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIJNMCAPASXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382197
Record name 2-benzyloxy-5-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-5-fluorophenylboronic acid

CAS RN

779331-47-4
Record name 2-benzyloxy-5-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxy-5-fluorophenylboronic Acid
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